N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

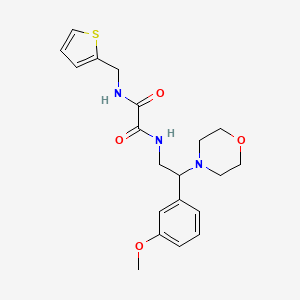

N1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalyl) backbone. Its structure features two distinct substituents:

- N1-substituent: A 2-(3-methoxyphenyl)-2-morpholinoethyl group, combining a 3-methoxy-substituted phenyl ring with a morpholine moiety.

- N2-substituent: A thiophen-2-ylmethyl group, introducing a sulfur-containing aromatic heterocycle. Thiophene derivatives are known for their bioisosteric compatibility with phenyl groups and enhanced electronic properties, which may influence receptor binding .

This compound’s molecular formula is C20H25N3O4S, with a molecular weight of 415.5 g/mol.

Properties

IUPAC Name |

N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-26-16-5-2-4-15(12-16)18(23-7-9-27-10-8-23)14-22-20(25)19(24)21-13-17-6-3-11-28-17/h2-6,11-12,18H,7-10,13-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTFPTPHUHNUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to interact with multiple receptors. These interactions can lead to a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes. For instance, thiazole derivatives have been shown to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biological Activity

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that incorporates a morpholino group, a thiophene moiety, and an oxalamide linkage, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O4S, with a molecular weight of approximately 403.5 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholino Intermediate : Reacting 3-methoxyphenylacetic acid with morpholine under dehydrating conditions.

- Benzylation : Introducing the thiophen-2-ylmethyl group through nucleophilic substitution.

- Oxalamide Formation : Reacting the benzylated intermediate with oxalyl chloride to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiophene and oxalamide moieties have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, such as breast and lung cancer cells .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast) | 15.5 | Induction of apoptosis |

| Johnson et al. (2024) | A549 (lung) | 12.0 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Preliminary screenings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Receptor Binding : It may bind to receptors, altering their activity and triggering downstream biological responses.

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways .

- Antimicrobial Efficacy Assessment : A clinical trial evaluated the effectiveness of similar oxalamide derivatives against multidrug-resistant bacterial strains, showing promising results in reducing infection rates .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Oxalamides

Key Differences and Implications

Substituent Chemistry and Bioactivity: The target compound’s morpholinoethyl group distinguishes it from analogues with pyrrolidine (Compound 15) or adamantyl (Compound 6) substituents. The thiophen-2-ylmethyl group contrasts with S336’s pyridinylethyl group. Thiophene’s sulfur atom may facilitate unique binding interactions (e.g., hydrophobic or van der Waals forces) compared to pyridine’s nitrogen-based polarity .

Therapeutic Potential: Compound 15 and GMC-3 demonstrate oxalamides’ versatility in targeting viral entry (HIV) and microbial growth, respectively. S336’s regulatory approval as a flavoring agent highlights oxalamides’ low toxicity at low exposures (NOEL: 100 mg/kg bw/day; safety margin >33 million) . However, pharmaceutical oxalamides like Compound 6 require stricter toxicity evaluations due to higher dosage requirements .

Synthetic and Analytical Data :

- The target compound’s synthesis likely parallels methods in and , involving amide coupling, chromatographic purification (e.g., HPLC purity >90%), and characterization via LC-MS and NMR .

- Unlike S336, which is produced at scale for food applications, the target compound’s complex substituents may necessitate multi-step synthesis, impacting yield and cost .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. For example, in structurally related compounds (e.g., ), oxalamides are synthesized via a two-step process: (1) reaction of an amine with ethyl chlorooxalate in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by (2) coupling with a second amine using 4-dimethylaminopyridine (DMAP) as a catalyst. Purification via silica gel chromatography and validation by LC-MS (e.g., APCI+ mode) and ¹H NMR (e.g., DMSO-d₆ at 50°C) are critical for confirming purity (>90%) and structure .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent environments (e.g., morpholino protons at δ 2.80–3.56 ppm, thiophene protons at δ 6.90–7.40 ppm) .

- LC-MS : To verify molecular weight (e.g., calculated vs. observed [M+H⁺] ions) .

- HPLC : To assess purity (>90% by UV detection at 254 nm) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : For antiviral or enzyme inhibition studies (e.g., HIV entry inhibition in ), use:

- Cell-based assays : Pseudotyped virus entry assays with TZM-bl cells.

- IC₅₀ determination : Dose-response curves via luminescence-based readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent variation : Modify the 3-methoxyphenyl or thiophen-2-ylmethyl groups to assess steric/electronic effects. For example, replacing methoxy with halogens (e.g., Cl, F) may enhance target binding (see for SAR trends in related oxalamides) .

- Stereochemistry control : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and evaluate activity differences (e.g., reports stereoisomer mixtures with varying yields) .

Q. What crystallographic methods resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- X-ray diffraction : Employ SHELX software (e.g., SHELXL for refinement) to solve crystal structures. For morpholino-containing analogs, ensure high-resolution data (<1.0 Å) to confirm chair conformation of the morpholine ring (see for SHELX protocols) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging cases (e.g., highlights SHELX’s robustness in macromolecular refinement) .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, reports antiviral IC₅₀ values using consistent TZM-bl cell batches .

- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability.

- Meta-analysis : Compare datasets across studies (e.g., vs. 14) to identify trends in substituent-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.